
Carbamate de tert-butyle 3-(pipéridin-4-yl)benzylique
Vue d'ensemble
Description
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(piperidin-4-yl)benzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(piperidin-4-yl)benzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du « Carbamate de tert-butyle 3-(pipéridin-4-yl)benzylique », organisée en sections détaillées pour chaque application unique :
Développement de PROTAC
Ce composé sert de lien semi-flexible dans le développement de PROTAC (chimères de ciblage de la protéolyse), conçues pour la dégradation ciblée des protéines. Les PROTAC sont une nouvelle approche thérapeutique qui peut dégrader sélectivement les protéines pathologiques .
Agents antimicrobiens
Les dérivés d’arylurée de ce composé ont montré une activité antimicrobienne élevée, une sélectivité par rapport aux cellules mammifères et aucune propriété hémolytique, ce qui en fait des candidats prometteurs pour le développement de nouveaux agents antibactériens .
Inhibition de la corrosion
Dans le domaine de la science des matériaux, les dérivés de ce composé ont été évalués comme de nouveaux inhibiteurs de la corrosion de l’acier au carbone en solutions acides, offrant des applications potentielles pour protéger les métaux contre les dommages de corrosion .
Activité antidépressive
Dans la recherche pharmaceutique, les carbamates de pipéridin-4-yle ont été liés à une conversion rapide du promédicament en composé parent in vitro et in vivo, présentant une activité antidépressive dans des études précliniques .
Inhibition de l’inflammasome NLRP3
Le composé a été utilisé dans des stratégies d’hybridation pharmacophore pour créer de nouvelles échafaudages chimiques capables d’inhiber l’inflammasome NLRP3, qui est impliqué dans diverses maladies inflammatoires .
Mécanisme D'action
Target of Action
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation.
Mode of Action
The compound interacts with its protein targets by binding to them. This binding flags the proteins for degradation, a process that is facilitated by the PROTAC . The compound’s mode of action is thus primarily through the initiation of protein degradation.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis and degradation. By marking certain proteins for degradation, the compound can influence these pathways and their downstream effects. The specific pathways and effects would depend on the proteins that are targeted, which can vary based on the specific protac that the compound is a part of .
Result of Action
The result of the compound’s action is the degradation of its target proteins. This can have various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the proteins are involved in a disease process, their degradation could potentially slow or stop the progression of the disease .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including proteases and esterases, through its carbamate group. The nature of these interactions often involves the formation of covalent bonds between the carbamate group and the active site of the enzyme, leading to enzyme inhibition. Additionally, tert-butyl 3-(piperidin-4-yl)benzylcarbamate can interact with proteins and other biomolecules, potentially affecting their function and stability .
Cellular Effects
The effects of tert-butyl 3-(piperidin-4-yl)benzylcarbamate on cellular processes are diverse and depend on the specific cell type and experimental conditions. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, tert-butyl 3-(piperidin-4-yl)benzylcarbamate can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound may affect gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, tert-butyl 3-(piperidin-4-yl)benzylcarbamate exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, resulting in inhibition or activation of their activity. For example, the carbamate group of tert-butyl 3-(piperidin-4-yl)benzylcarbamate can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. Additionally, this compound may induce changes in gene expression by modulating the activity of transcription factors or chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
The temporal effects of tert-butyl 3-(piperidin-4-yl)benzylcarbamate in laboratory settings are influenced by factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may undergo degradation over time, particularly in the presence of light or heat. Long-term exposure to tert-butyl 3-(piperidin-4-yl)benzylcarbamate can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of tert-butyl 3-(piperidin-4-yl)benzylcarbamate vary with different dosages. At low doses, this compound may exhibit minimal effects on physiological processes, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable effect. Additionally, high doses of tert-butyl 3-(piperidin-4-yl)benzylcarbamate may result in toxic or adverse effects, such as organ damage or systemic toxicity.
Metabolic Pathways
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and cellular conditions .
Transport and Distribution
The transport and distribution of tert-butyl 3-(piperidin-4-yl)benzylcarbamate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins may facilitate the distribution of tert-butyl 3-(piperidin-4-yl)benzylcarbamate to specific cellular compartments or tissues, influencing its biological activity .
Subcellular Localization
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate exhibits specific subcellular localization, which can impact its activity and function. This compound may be targeted to particular organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of tert-butyl 3-(piperidin-4-yl)benzylcarbamate can influence its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
tert-butyl N-[(3-piperidin-4-ylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-5-4-6-15(11-13)14-7-9-18-10-8-14/h4-6,11,14,18H,7-10,12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFONSPCWQUCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467773 | |
| Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725228-49-9 | |
| Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


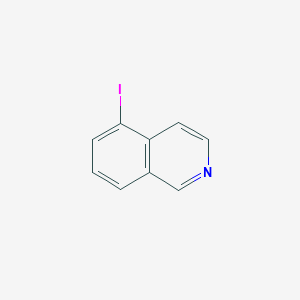
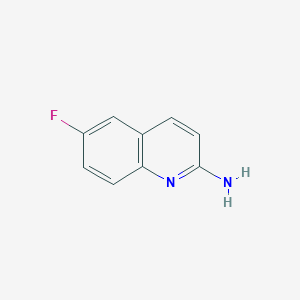
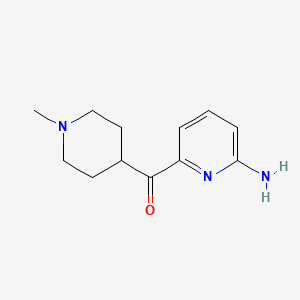
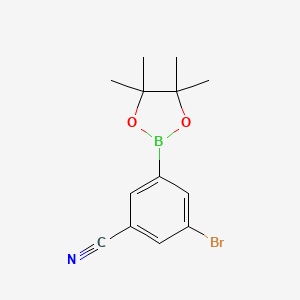
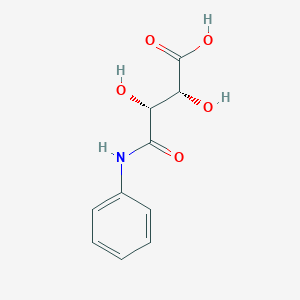
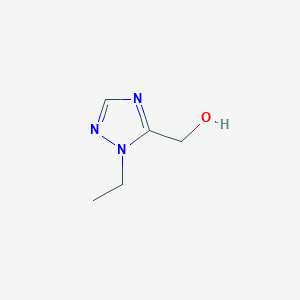
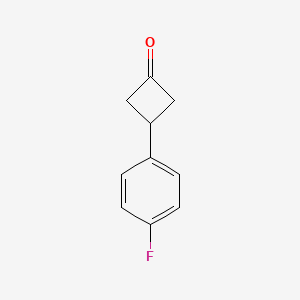

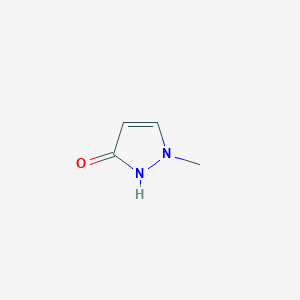
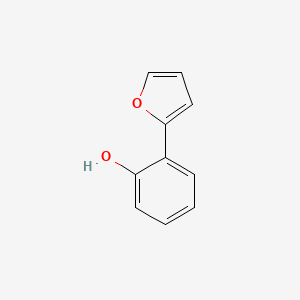



![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)
